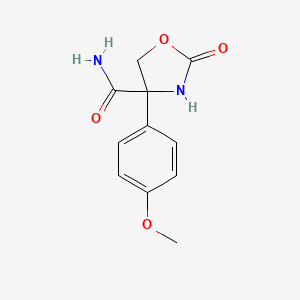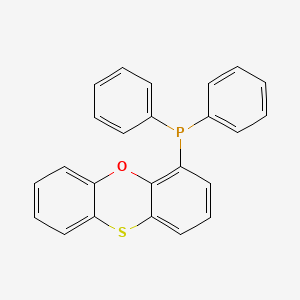
Phenoxathiin-4-yldiphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin-4-yldiphenylphosphine (CAS: 1333321-81-5) is a phosphine ligand compound with the molecular formula C24H17OPS and a molecular weight of 384.43 g/mol . It contains both a phosphine (P) and a phenoxathiin (C12H7OS) moiety. The compound’s structure consists of a phosphorus atom bonded to two phenyl groups and a phenoxathiin ring.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of Phenoxathiin-4-yldiphenylphosphine involves several methods. One common approach is the reaction between phenoxathiin and diphenylphosphine chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Des Réactions Chimiques
Phenoxathiin-4-yldiphenylphosphine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the phosphine group to its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups.
Coordination Chemistry: As a phosphine ligand, it readily forms coordination complexes with transition metals.
Oxidation: Common oxidants include hydrogen peroxide (HO) or oxygen (O).
Substitution: Reagents like halogens (e.g., Cl, Br) or alkylating agents (e.g., R-X) are used.
Coordination Chemistry: Transition metal salts (e.g., PdCl, PtCl) facilitate complex formation.
Major Products: The oxidation of this compound yields the corresponding phosphine oxide, while substitution reactions lead to various derivatives.
Applications De Recherche Scientifique
Phenoxathiin-4-yldiphenylphosphine finds applications in:
Catalysis: As a ligand, it participates in catalytic reactions.
Materials Science: Its derivatives contribute to materials with unique properties.
Biological Studies: It may serve as a probe in biological research.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. In catalysis, it stabilizes metal complexes, enhancing reactivity. In biological systems, it may interact with metalloenzymes or other biomolecules.
Comparaison Avec Des Composés Similaires
Phenoxathiin-4-yldiphenylphosphine’s uniqueness lies in its dual functionality (phosphine and phenoxathiin). Similar compounds include other phosphine ligands (e.g., triphenylphosphine) and heterocyclic ligands (e.g., pyridine).
Propriétés
Formule moléculaire |
C24H17OPS |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
phenoxathiin-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OPS/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)21-15-9-17-23-24(21)25-20-14-7-8-16-22(20)27-23/h1-17H |
Clé InChI |
ZIYJNYNOXIQGSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C(=CC=C3)SC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


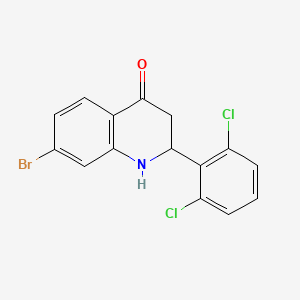
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
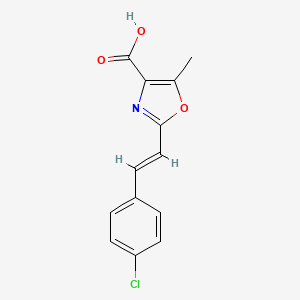
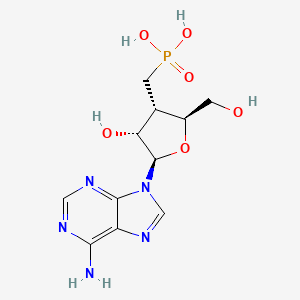
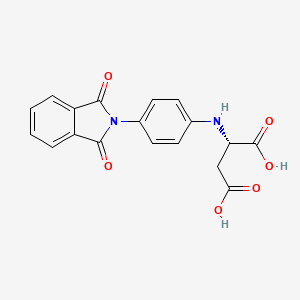
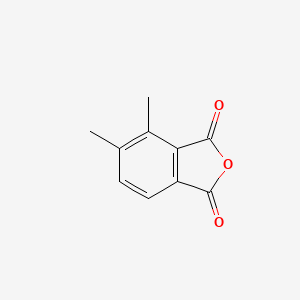
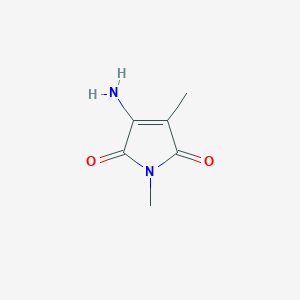
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
